
Piroheptine
Übersicht
Beschreibung
Piroheptine, known by its chemical name 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine hydrochloride, is an anticholinergic and antihistamine compound primarily used as an antiparkinsonian agent . It was developed by Fujisawa Pharmaceutical Co. Ltd. in the 1970s and has been used to treat Parkinson’s disease by preventing the reuptake of dopamine, thus acting as a dopamine reuptake inhibitor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Piroheptine is synthesized through a series of chemical reactions involving the formation of a dibenzo[a,d]cycloheptene skeleton. The synthetic route typically involves the following steps:
Formation of the dibenzo[a,d]cycloheptene skeleton: This is achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of the pyrrolidine ring: The pyrrolidine ring is introduced through a reaction with an appropriate pyrrolidine derivative.
Final modifications:
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: Piroheptine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions used.
Reduction: Reduction reactions can be used to modify the structure of this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of various ketones and alcohols, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Wissenschaftliche Forschungsanwendungen
Case Studies and Clinical Trials
- Animal Studies : Research has shown that piroheptine can significantly mitigate striatal loss induced by MPTP in rodent models, indicating its protective capabilities against dopaminergic neuron damage .
- Human Studies : Although comprehensive clinical trials are scarce, some studies have documented its use among patients with parkinsonian syndromes. A notable study highlighted its role in conjunction with L-DOPA therapy, revealing improvements in patient outcomes when combined with this primary treatment modality .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other common anti-Parkinson medications based on available data:
Medication | Mechanism | Efficacy | Notes |
---|---|---|---|
This compound | Anticholinergic | Moderate | Enhances L-DOPA effects; limited studies |
L-DOPA | Dopamine precursor | High | First-line treatment; effective for motor symptoms |
Pramipexole | Dopamine agonist | High | Reduces motor symptoms and dyskinesia |
Trihexyphenidyl | Anticholinergic | Moderate | Used for tremors; side effects include dry mouth |
Research Findings and Insights
Recent studies have emphasized the need for further exploration into this compound's pharmacological profile and its long-term effects on patients with Parkinson's disease. The lack of extensive clinical trials limits understanding of its full potential and safety profile. Current research trends suggest a growing interest in revisiting older anticholinergic agents like this compound due to their unique mechanisms and potential benefits when used alongside modern therapies .
Wirkmechanismus
Piroheptine exerts its effects primarily through its anticholinergic and antihistaminic actions. At the molecular level, this compound functions by antagonizing muscarinic acetylcholine receptors, which are part of the cholinergic system involved in transmitting signals in the central and peripheral nervous systems . By blocking these receptors, this compound reduces the action of acetylcholine, a neurotransmitter involved in muscle contraction, glandular secretion, and cognitive functions .
In Parkinson’s disease, the dopaminergic neurons in the brain’s substantia nigra are progressively lost, leading to a relative excess of acetylcholine activity. By antagonizing muscarinic receptors, this compound helps to restore a more balanced interaction between acetylcholine and dopamine, thereby alleviating some of the motor symptoms . Additionally, this compound exhibits antihistaminic effects by blocking histamine H1 receptors, which can mitigate allergic reactions and provide a calming effect .
Vergleich Mit ähnlichen Verbindungen
Pridefine: Another anticholinergic and antihistamine compound used in the treatment of neurological disorders.
Etifelmine: A compound with similar anticholinergic properties but different pharmacological effects.
Uniqueness of Piroheptine: this compound is unique in its ability to prevent the reuptake of dopamine, making it particularly effective in the treatment of Parkinson’s disease. Its selective anticholinergic activity in the central nervous system also distinguishes it from other similar compounds .
Biologische Aktivität
Piroheptine, a compound with the chemical structure of 3-(10,11-dihydro-5H-dibenzo[a,d]cycloheptan-5-ylidene)-1-ethyl-2-methylpyrrolidine, is primarily recognized for its anticholinergic properties and potential therapeutic applications in neurological disorders, particularly Parkinson's disease. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic implications.
Pharmacological Properties
Anticholinergic Activity
this compound acts as an anticholinergic agent, inhibiting the uptake of dopamine. This mechanism is crucial in counteracting the effects of neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms by causing selective degeneration of dopaminergic neurons. Studies indicate that this compound can prevent the loss of striatal dopamine induced by MPTP, suggesting a protective role against dopaminergic neurotoxicity .
Neuroprotective Effects
Research has demonstrated that this compound exhibits neuroprotective effects by reducing dopaminergic neurotoxicity in mouse models. In particular, pretreatment with this compound has been shown to mitigate the adverse effects of neurotoxic agents on dopaminergic neurons . This property positions this compound as a potential candidate for further development in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Uptake Inhibition : By inhibiting dopamine uptake in the striatum, this compound helps maintain higher levels of dopamine, counteracting the depletion caused by neurotoxins.
- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant properties that help protect neuronal cells from oxidative stress, a significant contributor to neurodegeneration.
- Calcium Channel Modulation : this compound's interaction with calcium channels may also play a role in its neuroprotective effects; however, further research is needed to elucidate this mechanism fully.
Table 1: Summary of Key Studies on this compound
Anticancer Potential
Emerging research indicates that this compound may also possess anticancer properties. Preliminary studies suggest it induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation. The exact mechanisms remain under investigation but could involve modulation of signaling pathways associated with cell survival and death.
Eigenschaften
IUPAC Name |
1-ethyl-2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N/c1-3-23-15-14-19(16(23)2)22-20-10-6-4-8-17(20)12-13-18-9-5-7-11-21(18)22/h4-11,16H,3,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJQZSDCCLDOQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=C2C3=CC=CC=C3CCC4=CC=CC=C42)C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16378-22-6 (hydrochloride) | |
Record name | Piroheptine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30864672 | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16378-21-5 | |
Record name | Piroheptine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16378-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piroheptine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIROHEPTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR6Y753ARL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Piroheptine?
A1: this compound exhibits its activity primarily through two mechanisms. It acts as an anticholinergic agent, meaning it blocks the action of acetylcholine, a neurotransmitter, in the central and peripheral nervous systems. [] Additionally, this compound demonstrates dopamine uptake inhibition, suggesting it can increase dopamine levels in certain brain regions. [, ]
Q2: How potent is this compound in comparison to other anticholinergic antiparkinsonian drugs?
A2: When compared to other anticholinergic antiparkinsonian drugs for its ability to inhibit the binding of muscarinic receptor subtypes, this compound displayed potent inhibition of both 3H-quinuclidinyl benzilate (QNB) and 3H-propylbenzilylcholine mustard (PZ) binding. [] The order of potency for 3H-QNB was mazaticol > atropine > this compound > trihexyphenidyl > biperiden > ethopropazine > pirenzepine. [] The order of potency for 3H-PZ was mazaticol > atropine > trihexyphenidyl > biperiden > ethopropazine > pirenzepine. [] This data suggests that while this compound is a potent inhibitor of muscarinic receptor subtypes, other anticholinergic antiparkinsonian drugs display greater potency.
Q3: Are there any known structure-activity relationships for this compound?
A3: While the provided abstracts do not delve into specific structure-activity relationship (SAR) studies for this compound, it's important to note that modifications to its chemical structure could significantly impact its activity, potency, and selectivity. [] Future research focusing on SAR could elucidate the specific structural features contributing to its pharmacological profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.